molecular formula C19H28O11 B1657477 Benzyl gentiobioside CAS No. 56775-64-5

Benzyl gentiobioside

Cat. No.: B1657477
CAS No.: 56775-64-5
M. Wt: 432.4 g/mol
InChI Key: LLEMMFPELBNINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl gentiobioside belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in garden tomato. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Chemical Profile

Benzyl gentiobioside, with the chemical formula C19H28O11C_{19}H_{28}O_{11} and CID 6453389, is primarily found in plants such as Prunus cerasus (sour cherry) and Prunus persica (peach) . Its structure consists of a benzyl group attached to a gentiobiose moiety, which contributes to its biological activities.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research conducted on compounds isolated from Euphorbia hamiltonianus, which included this compound, demonstrated significant inhibition of nitric oxide (NO) production in activated microglial cells. This suggests potential applications in treating neurodegenerative diseases characterized by inflammation and oxidative stress .

Table 1: Inhibitory Effects of this compound on NO Production

CompoundIC50 (µM)Mechanism of Action
This compound14.38Inhibition of iNOS and COX-2 expression
Dexamethasone1.24Positive control for inflammation

Anti-Inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that this compound reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, suggesting its utility in conditions where inflammation plays a critical role .

Phytochemical Applications

This compound is part of the broader category of phenolic compounds, which are known for their antioxidant properties. The compound's presence in various plant species indicates its role in plant defense mechanisms and potential health benefits when consumed.

Antioxidant Activity

Studies have indicated that phenolic compounds, including this compound, exhibit significant antioxidant activity, which can mitigate oxidative stress-related diseases. This property is particularly relevant in the context of dietary supplements and functional foods aimed at enhancing health .

Table 2: Antioxidant Potential of Selected Phenolic Compounds

CompoundSourceAntioxidant Activity
This compoundPrunus persicaHigh
QuercetinVarious fruitsModerate
RutinBuckwheatHigh

Clinical Efficacy Studies

A meta-analysis evaluated the efficacy of various traditional Chinese medicines combined with benzodiazepines for treating chronic insomnia, highlighting this compound's role in enhancing therapeutic outcomes . The findings suggest that this compound may improve sleep quality when used alongside conventional treatments.

Traditional Uses

In traditional medicine, plants containing this compound have been used to treat ailments such as inflammation and diabetes. The integration of such compounds into modern pharmacology could lead to novel therapeutic strategies .

Properties

CAS No.

56775-64-5

Molecular Formula

C19H28O11

Molecular Weight

432.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O11/c20-6-10-12(21)14(23)16(25)19(29-10)28-8-11-13(22)15(24)17(26)18(30-11)27-7-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

LLEMMFPELBNINR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Synonyms

benzyl gentiobioside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl gentiobioside
Reactant of Route 2
Reactant of Route 2
Benzyl gentiobioside
Reactant of Route 3
Reactant of Route 3
Benzyl gentiobioside
Reactant of Route 4
Reactant of Route 4
Benzyl gentiobioside
Reactant of Route 5
Benzyl gentiobioside
Reactant of Route 6
Benzyl gentiobioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.